1-(5-Methylthiophen-2-yl)cyclopentan-1-amine
Description
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine is a bicyclic organic compound featuring a cyclopentane ring fused to a thiophene moiety substituted with a methyl group at the 5-position. This compound is structurally classified within the family of arylcyclopentylamines, which are of interest in medicinal chemistry and materials science due to their diverse electronic and steric properties.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H15NS/c1-8-4-5-9(12-8)10(11)6-2-3-7-10/h4-5H,2-3,6-7,11H2,1H3 |
InChI Key |
GFBNDWCKTORVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxaldehyde and cyclopentanone.
Reaction Conditions: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Structure : Replaces the methyl group with chlorine at the 5-position of the thiophene ring; features a methylamine side chain instead of cyclopentylamine.
(E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Structure : Combines methylthiophene and methylfuran moieties in a chalcone framework.
- Properties: Studied for nonlinear optical (NLO) properties via DFT; the methylthiophene group enhances electron delocalization, critical for optoelectronic applications.
- Contrast : Unlike the target compound, this chalcone derivative lacks the cyclopentylamine group, limiting its utility in amine-driven reactions.
Cyclopentylamine Derivatives with Aromatic Substituents
1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine
- Structure : Substitutes the thiophene ring with a chlorobenzyl group.
- Applications: Not explicitly stated, but chlorinated aromatics are common in agrochemicals and pharmaceuticals.
1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride
- Structure : Features a methoxyphenyl group instead of thiophene.
- Properties : Molecular weight 227.73 g/mol; the electron-donating methoxy group may increase solubility in polar solvents compared to the methylthiophene variant.
Functional Group Modifications on the Amine
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride
N-Methyl-2-(1-(5-methylthiophen-2-yl)ethylidene) hydrazinecarbothioamide (MTET)
- Structure : Incorporates the 5-methylthiophen-2-yl group into a hydrazinecarbothioamide scaffold.
- Properties : Demonstrated 95.5% corrosion inhibition efficiency for mild steel in HCl, attributed to chemisorption via N and S atoms.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Properties
| Substituent Type | Electronic Effect | Example Compound | Impact on Properties |
|---|---|---|---|
| Methylthiophene | Electron-donating | Target compound | Enhanced aromatic stability |
| Chlorophenyl | Electron-withdrawing | 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine | Increased lipophilicity |
| Methoxyphenyl | Electron-donating | 1-(4-Methoxyphenyl)cyclopentan-1-amine | Improved solubility in polar solvents |
Biological Activity
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine is with a molecular weight of approximately 175.23 g/mol. The compound features a cyclopentane ring substituted with a 5-methylthiophene group, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine |
The biological activity of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation, particularly those associated with the central nervous system (CNS).
Antidepressant Activity
Several studies have indicated that compounds similar to 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine exhibit antidepressant-like effects in animal models. For instance, in a study involving forced swim tests, administration of the compound resulted in significant reductions in immobility time, suggesting potential antidepressant properties .
Analgesic Properties
Research has also demonstrated that this compound may possess analgesic properties. In pain models, it was shown to reduce pain responses significantly compared to control groups, indicating its potential use in pain management therapies .
Neuroprotective Effects
The neuroprotective effects of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine have been explored through various in vitro and in vivo studies. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice, researchers evaluated the antidepressant efficacy of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine. Mice treated with the compound showed a significant decrease in depressive-like behaviors when compared to untreated controls. The study highlighted the potential for this compound as a novel antidepressant agent.
Case Study 2: Pain Management
A recent investigation into the analgesic properties involved administering varying doses of the compound to rats subjected to inflammatory pain models. Results indicated that higher doses significantly alleviated pain symptoms, suggesting a dose-dependent response that could be beneficial for chronic pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
